
N-(4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide
Descripción general
Descripción
The compound contains several functional groups including a thiazole ring, an amide group, and a furan ring. Thiazole is a heterocyclic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The presence of these functional groups could potentially confer a wide range of biological activities to the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiazole ring could be formed via a Hantzsch thiazole synthesis or similar method . The amide group could be introduced via a reaction with an appropriate amine . The furan ring could be synthesized via a Paal-Knorr synthesis or similar method .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (thiazole and furan) would contribute to the compound’s stability and could influence its reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group could participate in hydrolysis reactions, while the aromatic rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of polar groups (such as the amide) could increase the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Thiazole derivatives, such as the compound , have been found to have significant medicinal applications, particularly in the pharmaceutical sector . They have been used in the development of various drugs due to their wide range of biological activities .
Antimicrobial Activity
Thiazoles have been found to exhibit antimicrobial activity. For instance, sulfazole, a thiazole derivative, is used as a short-acting sulfa drug .
Antiretroviral Activity
Thiazole derivatives have been used in the development of antiretroviral drugs. Ritonavir, an HIV/AIDS drug, is one such example .
Antifungal Activity
Some thiazole derivatives have been found to exhibit antifungal activity. Abafungin is an example of an antifungal drug that contains a thiazole moiety .
Anticancer Activity
Thiazole derivatives have been used in the development of anticancer drugs. Tiazofurin is an example of a cancer treatment drug that contains a thiazole moiety . Another study reported the cytotoxicity activity of thiazole derivatives on three human tumor cell lines .
Anti-Inflammatory Activity
Thiazole derivatives have been used in the development of anti-inflammatory drugs. Meloxicam is an example of an anti-inflammatory drug that contains a thiazole moiety .
Antidiabetic Activity
Thiazole derivatives have also been found to exhibit antidiabetic activity .
Anti-Alzheimer Activity
Thiazole derivatives have been used in the development of drugs for the treatment of Alzheimer’s disease .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[2-oxo-2-(4-phenoxyanilino)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c26-20(13-16-14-30-22(24-16)25-21(27)19-7-4-12-28-19)23-15-8-10-18(11-9-15)29-17-5-2-1-3-6-17/h1-12,14H,13H2,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIGOLUWUSOZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



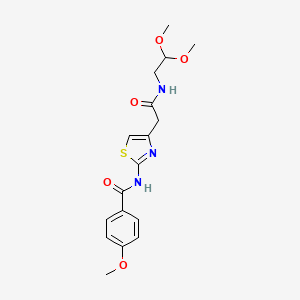
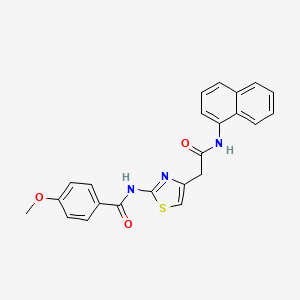



![N-(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B3304060.png)
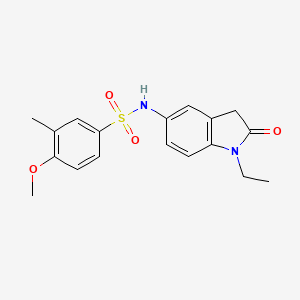
![3-((4-bromobenzyl)thio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3304078.png)
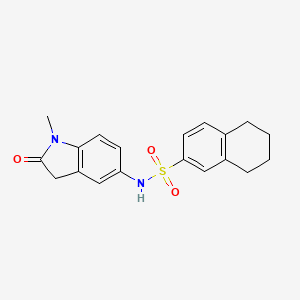
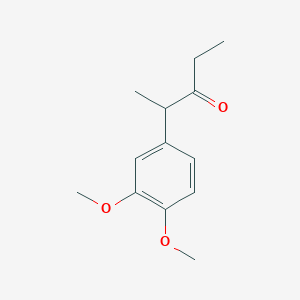
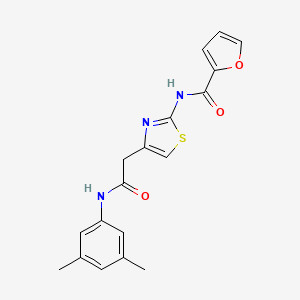

![N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B3304121.png)
